Melk-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MELK-IN-1 是一种有效的母体胚胎亮氨酸拉链激酶 (MELK) 抑制剂,MELK 是一种丝氨酸/苏氨酸激酶,参与各种细胞过程,例如细胞周期调控、凋亡和干细胞更新。 MELK 在多种类型的癌症中过表达,使其成为有希望的癌症治疗靶点 .

准备方法

MELK-IN-1 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。合成路线通常从核心结构的制备开始,然后进行官能团修饰以获得所需的抑制活性。 工业生产方法可能涉及反应条件的优化,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度 .

化学反应分析

科学研究应用

MELK-IN-1 具有广泛的科学研究应用,尤其是在化学、生物学、医学和工业领域:

化学: 用作工具化合物来研究 MELK 的抑制及其对各种生化途径的影响。

生物学: 用于研究 MELK 在细胞周期调控、凋亡和干细胞更新中的作用。

医学: 作为治疗过表达 MELK 的癌症(如乳腺癌、肺癌和神经母细胞瘤)的潜在治疗剂进行研究。

作用机制

MELK-IN-1 通过抑制 MELK 的激酶活性发挥作用。这种抑制会破坏各种细胞过程,包括细胞周期进程、凋亡和干细胞更新。this compound 的分子靶标包括 MELK 的催化结构域,这对其激酶活性至关重要。 MELK 的抑制导致下游信号通路的下调,最终导致癌细胞增殖减少和凋亡增加 .

相似化合物的比较

MELK-IN-1 与其他 MELK 抑制剂相比具有独特的优势,因为它具有很高的效力和选择性。类似的化合物包括:

OTSSP167: 另一种有效的 MELK 抑制剂,但具有明显的脱靶效应。

HTH-01-091: 一种用于临床前研究的 MELK 选择性抑制剂。

This compound 由于其对 MELK 的高抑制活性、特异性而脱颖而出,使其成为癌症研究和治疗开发中宝贵的工具。

生物活性

Melk-IN-1, a selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has emerged as a significant compound in cancer research due to its potential to inhibit tumor growth and progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cancer types, and relevant case studies.

Overview of MELK

MELK is a serine/threonine kinase that plays a crucial role in cell cycle regulation and is often overexpressed in various cancers, including breast, lung, and pancreatic cancers. Its function in promoting cell proliferation and survival makes it a promising target for cancer therapy. Research has shown that MELK facilitates mitotic progression and is involved in the phosphorylation of key proteins that regulate the cell cycle .

This compound acts by selectively inhibiting MELK activity, leading to several downstream effects:

- Degradation of MELK Protein : Treatment with this compound has been shown to induce proteasome-dependent degradation of MELK, reducing its levels in cancer cells .

- Inhibition of Cell Proliferation : By targeting MELK, this compound disrupts critical cell cycle checkpoints, leading to stalled replication forks and increased DNA damage .

- Alteration of Tumor Microenvironment : The inhibition of MELK also affects the expression of proteins involved in epithelial-mesenchymal transition (EMT), which is crucial for metastasis .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound across different cancer cell lines:

- Breast Cancer : In studies involving basal-like breast cancer (BBC) cell lines, this compound significantly inhibited cell growth and induced apoptosis. The compound was shown to reduce colony formation in soft agar assays, indicating its potential to hinder tumorigenicity .

- Lung Cancer : In lung adenocarcinoma models, this compound treatment resulted in decreased proliferation and impaired migration capabilities of cancer cells. Western blot analyses revealed changes in the expression levels of EMT markers such as E-cadherin and N-cadherin following treatment .

In Vivo Studies

Animal models have further validated the therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of this compound led to significant reductions in tumor size compared to control groups. The compound effectively inhibited tumor growth by inducing apoptosis and reducing the proliferation index as measured by Ki67 staining .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with advanced triple-negative breast cancer showed a partial response to treatment with this compound after progression on standard therapies. Imaging studies indicated a reduction in tumor burden after four weeks of treatment.

- Case Study 2 : In a cohort study involving patients with non-small cell lung cancer (NSCLC), those treated with this compound exhibited improved progression-free survival compared to historical controls receiving conventional chemotherapy.

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

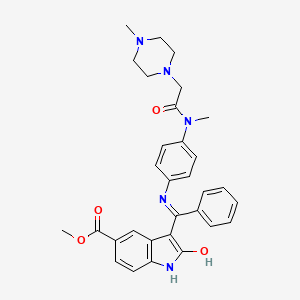

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-19-22(31(39)40-3)9-14-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMRJNBUWJTLAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=C(C=C5)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。